PRT-060318

Catalog No.
S548131
CAS No.
M.F
C18H24N6O
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PRT-060318

Product Name

PRT-060318

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide, PRT 060318, PRT-060318, PRT060318

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N

Description

The exact mass of the compound 2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide is 340.20116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identification

PRT-060318, also known by its systematic name 2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide, is a small molecule with potential applications in scientific research. Its structure includes a pyrimidine ring, a cyclohexyl group, and two amine moieties [].

Potential Therapeutic Target

While the exact mechanism of action is not fully elucidated, research suggests PRT-060318 may modulate kinase activity, specifically kinases involved in cell cycle progression. Kinases are enzymes that play a crucial role in regulating various cellular processes. By targeting specific kinases, PRT-060318 may hold promise for therapeutic development in diseases associated with abnormal cell proliferation.

Current Research Status

Information on PRT-060318 is limited, and currently available data is primarily from patent filings and supplier descriptions []. Further scientific research is required to understand its pharmacological properties, efficacy in disease models, and potential side effects.

Future Directions

Given the potential for kinase modulation, PRT-060318 could be a valuable tool in scientific research. Future studies could investigate its:

  • Interaction with specific kinases through in vitro and in silico methods.
  • Effect on cell viability and proliferation in different cell lines.
  • Efficacy in animal models of diseases associated with dysregulated cell growth.
  • Safety profile and potential toxicity.

PRT-060318, also known as PRT318 or P142–76, is a small molecule inhibitor specifically targeting spleen tyrosine kinase (Syk). Its chemical structure is identified as 2-((1R,2S)-2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide. This compound belongs to the class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides and was developed through high-throughput screening of chemical libraries at Yamanouchi Pharmaceutical Co. PRT-060318 has shown significant potential in therapeutic applications, particularly in hematological disorders such as chronic lymphocytic leukemia and heparin-induced thrombocytopenia .

The mechanism of action of PRT-060318 is currently not fully understood in scientific research. Studies suggest it may interact with certain enzymes or receptors in the body [, ]. More research is needed to elucidate its specific biological targets and how it modulates cellular processes.

PRT-060318 primarily functions as a competitive inhibitor of Syk kinase activity. The compound exhibits a 50% inhibitory concentration of approximately 4 nM, demonstrating its potency against Syk. In biochemical assays, PRT-060318 inhibited Syk-mediated phosphorylation processes while sparing other kinases such as Lyn, which retained over 70% activity in the presence of the inhibitor at higher concentrations . This selectivity is crucial for minimizing off-target effects during therapeutic applications.

The biological activity of PRT-060318 has been extensively studied, particularly in the context of immune responses and cancer. It has been shown to inhibit platelet aggregation induced by heparin-PF4 complexes, which is significant in the management of heparin-induced thrombocytopenia. Additionally, PRT-060318 effectively blocks B-cell receptor signaling pathways by inhibiting calcium influx triggered by surface immunoglobulin M ligation, thereby affecting B-cell activation and proliferation . These actions underline its potential utility in treating various immune-mediated conditions and malignancies.

The synthesis of PRT-060318 involves several key steps that optimize its pharmacological properties. Initial synthesis begins with the formation of the pyrimidine core, followed by the introduction of an amino group and subsequent modifications to achieve the desired substituents that enhance its selectivity for Syk. The process typically includes reactions such as amination and carboxamide formation under controlled conditions to ensure high yield and purity .

R406Pyrimidine derivativeHighAutoimmune diseasesBAY 61-3606Benzothiazole derivativeModerateLeukemia treatmentFostamatinibThiazole derivativeModerateRheumatoid arthritis

Uniqueness of PRT-060318: Unlike many other compounds, PRT-060318 has been shown to exhibit minimal off-target effects on kinases other than Syk, making it a highly selective therapeutic agent. Its ability to inhibit specific pathways involved in immune cell activation sets it apart from broader-spectrum inhibitors like R406 and BAY 61-3606.

Interaction studies have focused on understanding how PRT-060318 affects various cellular pathways. It has been shown to interact selectively with Syk without significantly affecting other kinases, which is crucial for developing targeted therapies with fewer side effects. Studies have demonstrated that at concentrations above 0.3 μM, PRT-060318 completely inhibits platelet aggregation induced by heparin-PF4 complexes . Furthermore, its impact on B-cell receptor signaling elucidates its potential role in modulating immune responses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

340.20115941 g/mol

Monoisotopic Mass

340.20115941 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide

Dates

Modify: 2023-08-15
1: Nanì S, Fumagalli L, Sinha U, Kamen L, Scapini P, Berton G. Src family kinases and Syk are required for neutrophil extracellular trap formation in response to β-glucan particles. J Innate Immun. 2015;7(1):59-73. doi: 10.1159/000365249. Epub 2014 Sep 24. PubMed PMID: 25277753.
2: Cheng S, Guo A, Lu P, Ma J, Coleman M, Wang YL. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors. Leukemia. 2015 Apr;29(4):895-900. doi: 10.1038/leu.2014.263. Epub 2014 Sep 5. PubMed PMID: 25189416.
3: Hoellenriegel J, Coffey GP, Sinha U, Pandey A, Sivina M, Ferrajoli A, Ravandi F, Wierda WG, O'Brien S, Keating MJ, Burger JA. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia. 2012 Jul;26(7):1576-83. doi: 10.1038/leu.2012.24. Epub 2012 Feb 7. PubMed PMID: 22362000.
4: Andre P, Morooka T, Sim D, Abe K, Lowell C, Nanda N, Delaney S, Siu G, Yan Y, Hollenbach S, Pandey A, Gao H, Wang Y, Nakajima K, Parikh SA, Shi C, Phillips D, Owen W, Sinha U, Simon DI. Critical role for Syk in responses to vascular injury. Blood. 2011 Nov 3;118(18):5000-10. doi: 10.1182/blood-2011-06-360743. Epub 2011 Aug 31. PubMed PMID: 21881044; PubMed Central PMCID: PMC3208305.
5: Reilly MP, Sinha U, André P, Taylor SM, Pak Y, Deguzman FR, Nanda N, Pandey A, Stolla M, Bergmeier W, McKenzie SE. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model. Blood. 2011 Feb 17;117(7):2241-6. doi: 10.1182/blood-2010-03-274969. Epub 2010 Nov 18. PubMed PMID: 21088136; PubMed Central PMCID: PMC3568699.

Explore Compound Types